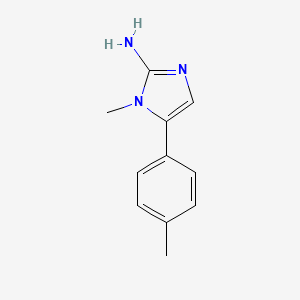
7-methyl-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methyl-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is known for its unique chemical structure and properties, which make it attractive for use in a variety of research fields. In
Wissenschaftliche Forschungsanwendungen
7-methyl-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it attractive for use in the treatment of various diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of 7-methyl-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is not fully understood. However, research has shown that this compound works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to a reduction in the growth and proliferation of cancer cells, as well as a reduction in inflammation and oxidative stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-methyl-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol are complex and varied. Studies have shown that this compound can affect various cellular processes such as DNA replication, protein synthesis, and cell signaling. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects, which can help to reduce oxidative stress and inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-methyl-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments is its unique chemical structure and properties. This compound has been shown to have a wide range of potential applications in scientific research, particularly in the field of cancer treatment. Additionally, this compound is relatively stable and easy to work with, which makes it attractive for use in various lab experiments. However, one of the limitations of using this compound is its complex synthesis method, which requires expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on 7-methyl-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. One of the most promising areas of research is in the development of new cancer treatments. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has potential applications in the treatment of various diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in scientific research.
Synthesemethoden
The synthesis of 7-methyl-3-(5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a complex process that requires expertise in organic chemistry. The most common method for synthesizing this compound involves the reaction of 7-methylquinolin-2-ol with 5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazole in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Eigenschaften
IUPAC Name |
7-methyl-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-5-29-19-12-16(13-20(30-6-2)21(19)31-7-3)24-26-22(27-32-24)17-11-15-9-8-14(4)10-18(15)25-23(17)28/h8-13H,5-7H2,1-4H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRSSRLSRLSZLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=CC4=C(C=C(C=C4)C)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


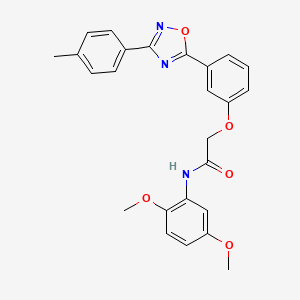

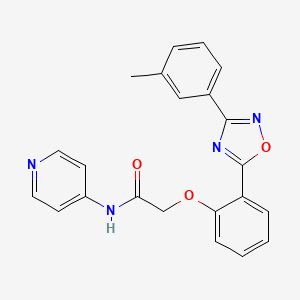
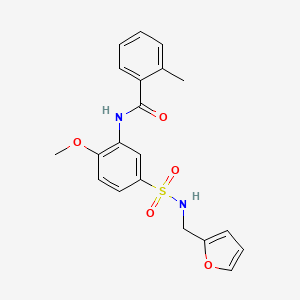
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7689418.png)
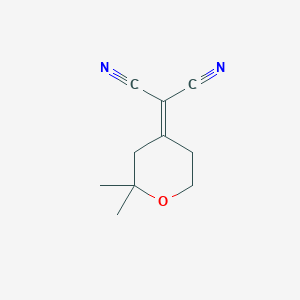
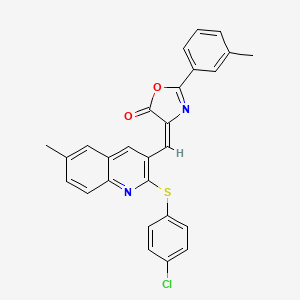

![N-(5-chloro-2-methoxyphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689453.png)
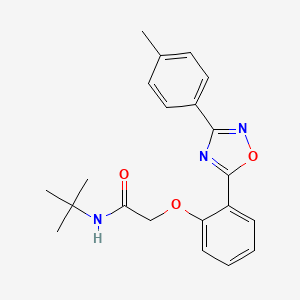
![Methyl 2-[4-(pyridin-3-ylmethylsulfamoyl)phenoxy]acetate](/img/structure/B7689460.png)

